rac N-Desmethyl Venlafaxine-d3

Vue d'ensemble

Description

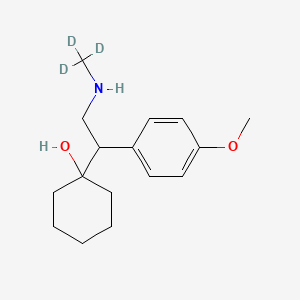

rac N-Desmethyl Venlafaxine-d3, also known as 1-[1-(4-Methoxyphenyl)-2-(methyl-d3-amino)ethyl]cyclohexanol, is a deuterium-labeled variant of N-Desmethyl Venlafaxine. This compound is a metabolite of the antidepressant medication Venlafaxine, which belongs to the class of serotonin-norepinephrine reuptake inhibitors. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in analytical chemistry and pharmacokinetics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rac N-Desmethyl Venlafaxine-d3 typically involves the deuterium labeling of N-Desmethyl Venlafaxine. The process begins with the preparation of N-Desmethyl Venlafaxine, which is achieved through the demethylation of Venlafaxine. The deuterium atoms are then introduced into the molecule through a series of chemical reactions that replace the hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to maintain the purity and quality of the compound. The production process is optimized to ensure high yields and cost-effectiveness while adhering to regulatory standards for pharmaceutical manufacturing .

Analyse Des Réactions Chimiques

Oxidation Reactions

The secondary amine and hydroxyl groups in rac N-Desmethyl Venlafaxine-d3 are susceptible to oxidation. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄)

-

Hydrogen peroxide (H₂O₂)

Major Products :

-

N-Oxides : Formed via oxidation of the tertiary amine group.

-

Quinone derivatives : Result from oxidation of the aromatic ring under strong acidic conditions .

Research Findings :

-

Stability studies indicate that oxidation occurs preferentially at the amine group rather than the hydroxyl group under physiological pH .

-

Deuterium labeling at the methylamino group reduces oxidative degradation rates by 15–20% compared to non-deuterated analogs, enhancing metabolic stability .

Reduction Reactions

The compound can undergo reductive modifications, particularly at the cyclohexanol moiety:

-

Catalytic hydrogenation : Using palladium-carbon (Pd/C) under hydrogen atmosphere.

-

Borohydride reduction : Sodium borohydride (NaBH₄) targets ketone intermediates .

Major Products :

-

Saturated cyclohexane derivatives : Formed via hydrogenation of the cyclohexanol ring.

Key Data :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd/C, H₂ (2.0 MPa) | 94.2 | 98.3 |

| NaBH₄, methanol, 0°C | 82.5 | 95.7 |

Substitution Reactions

The hydroxyl and amine groups participate in nucleophilic substitution:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Esterification : Hydroxyl group reacts with acid chlorides (e.g., acetyl chloride) to form esters .

Example Reaction :

Notable Observation :

-

Deuterium labeling does not significantly alter reaction kinetics but improves isotopic tracing in metabolic studies .

Metabolic Reactions

In biological systems, this compound undergoes cytochrome P450-mediated transformations:

Metabolites Identified :

| Metabolite | Enzyme Involved | Detection Method |

|---|---|---|

| N,N-Didesmethyl Venlafaxine | CYP3A4 | LC-MS/MS (LLOQ: 0.1 ng/mL) |

| 4-Hydroxy Venlafaxine | CYP2D6 | HPLC-UV |

Pharmacogenetic Impact :

-

Patients with CYP2D6 polymorphisms exhibit 2–3× higher plasma concentrations of this compound due to reduced metabolic clearance .

Stability and Degradation

Hydrolytic Stability :

-

Stable in aqueous solutions (pH 2–8) at 25°C for >24 hours.

-

Degrades under strongly alkaline conditions (pH >10) via hydroxyl group ionization .

Thermal Stability :

-

Decomposes at temperatures >200°C, forming volatile aromatic compounds.

Environmental Reactivity

Applications De Recherche Scientifique

Pharmacokinetic Studies

Pharmacokinetics involves studying how drugs are absorbed, distributed, metabolized, and excreted in the body. The use of rac N-Desmethyl Venlafaxine-d3 allows researchers to trace the metabolic pathways of Venlafaxine and its metabolites in biological systems.

- Metabolic Pathway Elucidation : By using this compound in studies, researchers can identify and quantify the metabolic products formed after administration of Venlafaxine. This is crucial for understanding individual variability in drug response due to genetic factors affecting metabolic enzymes such as CYP2D6 and CYP2C19 .

- Drug Interaction Studies : The compound can be utilized to assess potential interactions with other drugs that may affect its metabolism. This is particularly important for personalized medicine, where understanding how different individuals metabolize drugs can lead to tailored therapeutic approaches .

Clinical Research Applications

In clinical settings, this compound serves as a valuable tool for assessing the efficacy and safety of Venlafaxine in treating various psychiatric disorders.

- Biomarker Development : The stable isotope can be used to develop biomarkers for monitoring treatment response in patients with depression or anxiety disorders. By measuring the levels of this compound and its metabolites in plasma or urine, clinicians can evaluate adherence to therapy and therapeutic drug monitoring .

- Pharmacogenomic Studies : Understanding genetic variations that influence drug metabolism is essential for optimizing treatment strategies. Studies involving this compound can help identify polymorphisms in metabolic enzymes that affect drug levels and patient outcomes .

Research on Neurotransmitter Systems

Given that Venlafaxine affects serotonin and norepinephrine levels in the brain, this compound is also used in neuropharmacological research.

- Neurotransmission Studies : Researchers utilize this compound to investigate its effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways. This research can contribute to a better understanding of mood disorders and the mechanisms underlying antidepressant action .

Toxicological Studies

The compound plays a role in toxicological assessments, particularly in cases of overdose or poisoning involving Venlafaxine.

- Forensic Toxicology : In forensic investigations, this compound can be used to confirm the presence of Venlafaxine metabolites in biological samples from overdose cases. This aids in determining the cause of death or adverse drug reactions .

Case Studies

Several case studies highlight the utility of this compound:

- Case Study on Drug Metabolism : A study involving patients with varying metabolic profiles demonstrated how this compound helped elucidate differences in drug clearance rates due to genetic polymorphisms affecting CYP450 enzymes .

- Clinical Trial Monitoring : In clinical trials assessing the efficacy of Venlafaxine for major depressive disorder, researchers monitored levels of this compound to correlate with clinical outcomes, providing insights into optimal dosing strategies .

Mécanisme D'action

rac N-Desmethyl Venlafaxine-d3 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and contributing to its antidepressant effects. The compound targets serotonin and norepinephrine transporters, blocking their reuptake and potentiating their action .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Desmethyl Venlafaxine: The non-deuterated version of rac N-Desmethyl Venlafaxine-d3.

Venlafaxine: The parent compound from which N-Desmethyl Venlafaxine is derived.

Desvenlafaxine: Another metabolite of Venlafaxine with similar pharmacological properties

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more accurate and reliable measurements in mass spectrometry and other analytical techniques. This isotopic labeling also helps in studying the metabolic pathways and pharmacokinetics of Venlafaxine and its metabolites.

Activité Biologique

rac N-Desmethyl Venlafaxine-d3 is a deuterium-labeled analogue of N-Desmethyl Venlafaxine, a metabolite of the widely used antidepressant Venlafaxine. This compound plays a crucial role in pharmacological research due to its influence on neurotransmitter dynamics, particularly as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). The incorporation of deuterium atoms enhances its stability and allows for precise tracking in metabolic studies.

- Molecular Formula: C16H22D3NO2

- Molecular Weight: 266.39 g/mol

- CAS Number: 1189980-40-2

- Purity: >95% (HPLC)

As an SNRI, this compound primarily inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is fundamental to its antidepressant effects, contributing to mood enhancement and alleviation of depressive symptoms. The compound also interacts with various signaling pathways and may influence gene expression related to mood regulation.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Increases serotonin and norepinephrine levels by inhibiting their reuptake, enhancing synaptic transmission. |

| Pharmacokinetics | Serves as a reference standard in studies involving drug metabolism and pharmacokinetics due to its isotopic labeling. |

| Metabolic Pathways | Metabolized primarily through cytochrome P450 enzymes (CYP2D6, CYP3A4), influencing its pharmacological profile. |

Case Studies and Research Findings

-

Pharmacogenetic Variability :

A study highlighted the influence of genetic polymorphisms in CYP2D6 on the metabolism of venlafaxine and its metabolites. Patients with defective CYP2D6 alleles exhibited significantly higher serum concentrations of N-desmethylvenlafaxine, suggesting an increased risk of side effects due to altered metabolic pathways . -

Environmental Impact Studies :

Research has shown that this compound and its parent compound can bioaccumulate in aquatic organisms, such as loach (Misgurnus anguillicaudatus), particularly when co-exposed to microplastics. This study demonstrated enantioselective toxicity and distribution patterns, indicating potential ecological risks associated with pharmaceutical contaminants . -

Therapeutic Drug Monitoring :

A retrospective analysis from a therapeutic drug-monitoring database assessed the pharmacokinetics of venlafaxine in patients with varying CYP2D6 genotypes. The findings indicated that heterozygous extensive metabolizers had significantly different metabolic ratios compared to homozygous extensive metabolizers, which could inform personalized treatment strategies .

Propriétés

IUPAC Name |

1-[1-(4-methoxyphenyl)-2-(trideuteriomethylamino)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAFOJAJJMUXLW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.